24-Hydroxyvitamin D2
Description
Properties
CAS No. |
58050-56-9 |
|---|---|
Molecular Formula |
C28H44O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19(2)28(6,30)17-15-21(4)25-13-14-26-22(8-7-16-27(25,26)5)10-11-23-18-24(29)12-9-20(23)3/h10-11,15,17,19,21,24-26,29-30H,3,7-9,12-14,16,18H2,1-2,4-6H3/b17-15+,22-10+,23-11-/t21-,24+,25-,26+,27-,28?/m1/s1 |
InChI Key |
HVAVRRBYXYEBNC-RKULPTJNSA-N |
SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Synonyms |
24-hydroxyergocalciferol 24-hydroxyvitamin D2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Metabolic Pathways
Key Findings :
- 25-Hydroxyvitamin D₂ : The primary biomarker for vitamin D₂ status, analogous to 25(OH)D₃. However, its conversion to active forms is less efficient than in the D₃ pathway .
- 1,24(OH)₂D₂ : Exhibits ~10–30% of the transcriptional activity of 1,25(OH)₂D₃ in binding the vitamin D receptor (VDR), limiting its efficacy in calcium homeostasis .
Comparison with Vitamin D₃ Metabolites
Structural and Functional Differences
Key Findings :
Hydroxylation Efficiency
- Vitamin D₂ metabolites, including 24(OH)D₂, are hydroxylated at a slower rate than D₃ analogs due to structural constraints (e.g., C-24 methyl group) .
- CYP24A1 preferentially hydroxylates D₃ metabolites, leading to faster clearance of D₂ analogs in vivo .
Functional and Clinical Implications
Diagnostic Challenges
Therapeutic Potential
- 1,24(OH)₂D₂: Demonstrates anti-proliferative effects in keratinocytes, suggesting utility in psoriasis treatment .
- Prodrug Activation : Topical 1α-hydroxyvitamin D₂ is metabolized to 1,24(OH)₂D₂ in target tissues, offering localized therapy with reduced hypercalcemia risk .
Preparation Methods
Ergosterol to 24-Hydroxyvitamin D₂
Ergosterol is oxidized to 24-hydroxyergosterol using cytochrome P450 enzymes or chemical oxidants. Subsequent photolysis and thermal isomerization yield 24-hydroxyvitamin D₂ as a C-24 epimeric mixture.
Epimer Separation and 1α-Hydroxylation
The 24(S)- and 24(R)-epimers are separated via HPLC using a Zorbax Sil column (hexane:isopropanol = 95:5). The 24(S)-epimer undergoes 1α-hydroxylation using Rhodococcus bacteria or chemical methods (e.g., Sharpless dihydroxylation) to produce 1α,24(S)-(OH)₂D₂.
Key Advantages :
Photochemical Isomerization and Crystallization
The trans-24(S)-OH-D₂ (17) is dissolved in methanol (4 L) with 9-acetylanthracene (1.2 g) and irradiated at 7°C under nitrogen. Completion is confirmed by ¹H NMR (disappearance of trans-olefin signals at δ 5.2 ppm). Recrystallization from ether/hexane yields cis-24(S)-OH-D₂ as white crystals (m.p. 118–120°C).
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the major metabolic pathways of 24-hydroxyvitamin D₂ (24OHD₂) in mammals, and how do they differ from vitamin D₃ metabolites?
- Answer : 24OHD₂ undergoes further hydroxylation to form di- and trihydroxy metabolites, such as 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂) and 24,26-dihydroxyvitamin D₂ (24,26(OH)₂D₂), which are primarily inactivation products . Unlike vitamin D₃, vitamin D₂ metabolism involves unique C24-hydroxylation pathways. For example, 24OHD₂ is a precursor to 1α,24(S)-dihydroxyvitamin D₂ (1,24(OH)₂D₂), a bioactive metabolite with low calcemic activity . Key methodologies include isotopic labeling in rat models and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for metabolite identification .
Q. What analytical techniques are recommended for quantifying 24OHD₂ and its metabolites in biological samples?
- Answer : High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specificity and sensitivity. For example, 24OHD₂ and 1,24(OH)₂D₂ in human serum were identified using HPLC with diode array detection and gas chromatography-MS (GC-MS) . Method validation should follow guidelines such as the FDA Bioanalytical Method Validation to ensure precision and accuracy, particularly for distinguishing structurally similar metabolites like 24OHD₂ and 25-hydroxyvitamin D₂ .
Q. What is the biological significance of 24-hydroxylation in vitamin D₂ activation?
- Answer : 24-hydroxylation is a minor activation pathway for vitamin D₂. In rats, 24OHD₂ requires 1α-hydroxylation to become biologically active, but its efficiency is lower compared to 25-hydroxyvitamin D₂ (25OHD₂) due to competitive inhibition by other metabolites . Activity is assessed via intestinal calcium transport assays and receptor-binding studies using bovine thymus vitamin D receptors (VDRs) .
Advanced Research Questions
Q. How do experimental models (e.g., in vitro vs. in vivo) influence the interpretation of 24OHD₂ metabolism and activity?
- Answer : Discrepancies arise due to species-specific enzyme expression. For example, isolated rat kidney perfusion models revealed 24OHD₂ conversion into 24,25,28-trihydroxyvitamin D₂ and 24,25,26-trihydroxyvitamin D₂, which are not observed in human hepatoma (Hep3B) cell lines . In vitro studies using human liver cells showed preferential 24-hydroxylation of 1α-hydroxyvitamin D₂ over 25-hydroxylation, unlike in vivo rodent models . Researchers must validate findings across multiple models and control for cross-reactivity in assays .
Q. Why are there conflicting reports on the bioactivity of 24OHD₂-derived metabolites?
- Answer : Contradictions stem from differences in metabolite stability, receptor affinity, and experimental dosing. For instance, 1,24(OH)₂D₂ binds strongly to VDRs in reporter gene assays but poorly to vitamin D-binding protein (DBP), limiting its serum half-life . Conversely, 24,26(OH)₂D₂ shows minimal bioactivity in standard assays, suggesting it is a deactivation product . Methodological factors, such as the use of supraphysiological doses in cell culture versus physiological doses in animal studies, also contribute to variability .
Q. How can researchers address methodological challenges in distinguishing 24OHD₂ from other vitamin D₂ metabolites?
- Answer : Cross-validation using orthogonal techniques is critical. For example:
- Chromatographic separation : Use C30 columns in HPLC to resolve 24OHD₂ from 25OHD₂ .
- Chemical derivatization : Employ sodium metaperiodate oxidation to differentiate 24-hydroxylated metabolites from 25-hydroxylated analogs .
- Isotope dilution : Incorporate deuterated internal standards (e.g., d₆-24OHD₂) to improve quantification accuracy in LC-MS/MS .
Q. What are the implications of 24OHD₂ metabolism for clinical research on vitamin D₂ analogs?
- Answer : 24-hydroxylation generates metabolites with distinct pharmacological profiles. For example, 1,24(OH)₂D₂ has potent antiproliferative effects in cancer models but reduced hypercalcemic risk compared to 1,25(OH)₂D₃ . Researchers should prioritize metabolite profiling in early-phase trials using targeted MS and monitor renal 1α-hydroxylase activity, as nephrectomy abolishes 24OHD₂ bioactivity .
Methodological Considerations
- Standardization : Cross-laboratory harmonization (e.g., via the Vitamin D Standardization Program) is essential for reliable 24OHD₂ measurements, given historical variability in 25OHD assays .
- Model selection : Use hypervitaminosis D₂ rat models to study saturation kinetics of 24-hydroxylation pathways .
- Receptor studies : Employ competitive binding assays with purified VDRs to compare 24OHD₂ metabolites against 1,25(OH)₂D₃ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
